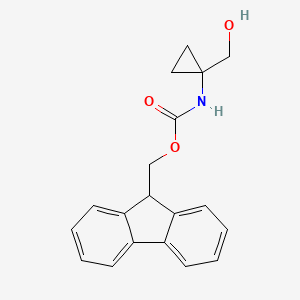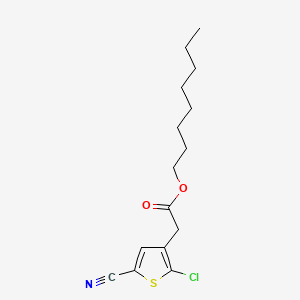
(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate is a complex organic compound with a unique structure that combines a fluorenyl group, a cyclopropyl ring, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate typically involves multiple steps, starting with the preparation of the fluorenyl group and the cyclopropyl ring. The fluorenyl group can be synthesized through Friedel-Crafts alkylation, while the cyclopropyl ring can be formed via cyclopropanation reactions. The final step involves the formation of the carbamate group through a reaction between the hydroxymethyl group and an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the carbamate group can produce an amine derivative.
科学的研究の応用
(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving carbamate groups.
Medicine: Its potential pharmacological properties make it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The fluorenyl group may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: This compound has a similar fluorenyl group but a different bicyclic structure.
9-Methylfluorene: This compound shares the fluorenyl group but lacks the cyclopropyl and carbamate groups.
Uniqueness
(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate is unique due to its combination of a fluorenyl group, a cyclopropyl ring, and a carbamate functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C19H19NO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C19H19NO3/c21-12-19(9-10-19)20-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,21H,9-12H2,(H,20,22) |
InChIキー |
KFHZAEINAXDGQE-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13470534.png)


![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)

![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13470569.png)

![3-[(Difluoromethoxy)methyl]aniline](/img/structure/B13470578.png)
